2-Chloro-1-methyl-1H-indole-3-carboxylic acid
Overview
Description
2-Chloro-1-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-1H-indole-3-carboxylic acid typically involves the chlorination of 1-methyl-1H-indole-3-carboxylic acid. One common method is the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
- Dissolve 1-methyl-1H-indole-3-carboxylic acid in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture until the reaction is complete.
- Remove the solvent under reduced pressure and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4) in acidic or basic medium.
Reduction: Reducing agents (e.g., lithium aluminum hydride) under anhydrous conditions.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole oxides.
Reduction: Formation of indole alcohols or aldehydes.
Scientific Research Applications
2-Chloro-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Bromo-1-methyl-1H-indole-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
2-Chloro-1H-indole-3-carboxylic acid: Lacks the methyl group, affecting its overall reactivity and applications.
Uniqueness
2-Chloro-1-methyl-1H-indole-3-carboxylic acid is unique due to the presence of both the chlorine atom and the methyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-methylindole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-12-7-5-3-2-4-6(7)8(9(12)11)10(13)14/h2-5H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPMLAXHNBHLTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203247 | |
Record name | 1H-Indole-3-carboxylic acid, 2-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54778-21-1 | |
Record name | 1H-Indole-3-carboxylic acid, 2-chloro-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054778211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC234526 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-3-carboxylic acid, 2-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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